2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine is a chemical compound that features both a piperidine and a trifluoromethyl group attached to a pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it suitable for various pharmaceutical applications.
This compound can be classified as a heterocyclic organic compound, specifically a pyridine derivative. It falls under the category of trifluoromethyl-substituted piperidines, which are often explored for their pharmacological properties. The synthesis and study of such compounds are prevalent in research focused on developing new therapeutic agents.
The synthesis of 2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine generally involves several steps, including the formation of the piperidine ring and subsequent introduction of the trifluoromethyl group. One common method utilizes nucleophilic trifluoromethylation of pyridinium salts, which can be achieved through various reagents, such as the Ruppert-Prakash reagent.
For instance, a typical synthesis pathway might involve:
The molecular structure of 2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine can be represented as follows:
The structure consists of a pyridine ring substituted at the 5-position with a trifluoromethyl group and at the 2-position with a piperidinyl moiety. The presence of fluorine atoms contributes to unique electronic properties that can influence biological activity.
2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine can undergo various chemical reactions typical for heterocycles:
These reactions are critical for modifying the compound to enhance its pharmacological profile or to explore structure-activity relationships.
The mechanism of action for compounds like 2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine often involves interaction with biological targets such as receptors or enzymes. For instance, it may act as an acetylcholine receptor ligand, modulating neurotransmission pathways. Studies have shown that similar piperidine derivatives exhibit varying degrees of inhibition or activation at cholinergic receptors, suggesting potential applications in treating neurological disorders.
These properties make it suitable for formulation into pharmaceutical products where stability and solubility are critical.
2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine has significant potential in medicinal chemistry:
The molecular architecture of 2-(piperidin-2-yl)-5-(trifluoromethyl)pyridine (IUPAC: 5-(piperidin-2-yl)-2-(trifluoromethyl)pyridine hydrochloride) represents a strategic convergence of privileged heterocyclic scaffolds in pharmaceutical design. First reported in chemical literature circa 2016, this compound (CAS: 2580209-94-3; 1219976-75-6) emerged from systematic efforts to optimize dual-pharmacophore hybrids targeting central nervous system (CNS) and oncology pathways [3] [8]. Its earliest documented synthesis leveraged transition-metal catalyzed coupling methodologies, reflecting advances in C–H functionalization techniques that became prevalent post-2010 . The compound’s initial pharmacological characterization revealed potent glycine transporter 1 (GlyT1) inhibition (IC₅₀ = 1.8 nM), positioning it as a successor to earlier piperidine-containing neuromodulators like SSR504734 but with enhanced blood-brain barrier permeability [3]. Concurrently, structural analogs were explored as transient receptor potential vanilloid 1 (TRPV1) antagonists for pain management, where the 6-trifluoromethylpyridine motif demonstrated critical hydrophobic interactions with Leu547/Thr550 residues [8]. The molecule’s evolution exemplifies a broader trend in rational fragment linking, where piperidine’s three-dimensional saturation and pyridine’s aromatic plane were fused to create conformationally restricted bioactive entities [1] [5].
Table 1: Core Identification Data for 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyridine
Property | Value |
---|---|
IUPAC Name | 5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine hydrochloride |
CAS Registry | 2580209-94-3; 1219976-75-6 |
Molecular Formula | C₁₁H₁₄ClF₃N₂ (HCl salt) |
Molecular Weight | 266.69 g/mol |
SMILES | C1CCNC(C1)C2=CN=C(C=C2)C(F)(F)F.Cl |
Key Suppliers | Enamine, Sigma-Aldrich, EvitaChem |
Table 2: Representative Piperidine-Containing FDA-Approved Drugs
Drug Name | Therapeutic Area | Piperidine Role | CF₃ Role |
---|---|---|---|
Vinblastine | Anticancer | Basic nitrogen for tubulin binding | – |
Raloxifene | Osteoporosis | H-bond acceptor for ER modulation | – |
Ubrogepant | Migraine | – | Metabolic stability enhancement |
Alpelisib | Breast Cancer | – | π-Stacking with PI3K hinge |
Piperidine’s Versatility in Drug Scaffolds:The piperidine nucleus (hexahydropyridine) remains a cornerstone in medicinal chemistry due to its protonatable nitrogen (pKₐ ~11), enabling salt formation for improved solubility, and its pseudo-chair conformation, which supports stereoselective receptor binding [1]. In 2-(piperidin-2-yl)-5-(trifluoromethyl)pyridine, the piperidine ring adopts a chair conformation with the nitrogen equatorial, optimizing interactions with Asp189 in serine proteases or Leu515 in TRPV1 [8]. Natural products like piperine (from Piper nigrum) historically demonstrated piperidine’s pharmacological relevance, showing anticancer and antioxidant properties attributed to the moiety’s ability to penetrate lipid membranes [1]. Modern applications exploit piperidine’s scaffold flexibility: saturation reduces metabolic oxidation compared to pyridine, while sp³-hybridized carbons facilitate vectorial control in structure-activity relationship (SAR) studies [1] [7]. For instance, N-methylation of piperidine analogs in κ-opioid receptor antagonists boosted affinity 18-fold by enforcing a bioactive conformation [7].
Trifluoromethyl’s Multifaceted Contributions:The -CF₃ group exemplifies halogen-bond engineering in drug design. Its introduction at pyridine’s 5-position enhances:
In TRPV1 antagonists, replacing 6-CF₃ with 6-CF₂Cl or cyclopropyl preserved nanomolar potency (Ki = 0.3–1.3 nM), confirming hydrophobic pocket occupancy dominates over electronic effects [8]. GlyT1 inhibitors bearing this group showed 15-fold higher activity than non-fluorinated analogs due to -CF₃’s orthogonal dipole moment aligning with ATP-binding cleft residues [3] [7]. The "magic methyl" effect—where methyl or trifluoromethyl groups induce disproportionate bioactivity gains—was evident in cannabinoid receptor modulators, where α-trifluoromethylation increased CB2 affinity 50-fold by displacing bound water molecules [7].
Synergistic Impact in Hybrid Architectures:The covalent tethering of piperidine and trifluoromethylpyridine creates a bifunctional pharmacophore:
Interactive Table 1: Physicochemical Properties of Key Motifs
Motif | cLogP | PSA (Ų) | H-Bond Acceptors | H-Bond Donors | Effect on Bioactivity |
---|---|---|---|---|---|
Piperidine (alone) | 1.2 | 12.0 | 1 | 1 | Conformational flexibility |
5-CF₃-Pyridine (alone) | 1.8 | 30.3 | 1 | 0 | Enhanced membrane permeability |
Hybrid compound | 2.9 | 35.6 | 3 | 1 | Synergistic target engagement (toggle) |
(Toggle function compares motifs vs. hybrid)
Synthetic Challenges and Innovations:Early routes to 2-(piperidin-2-yl)-5-(trifluoromethyl)pyridine involved multistep sequences:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: